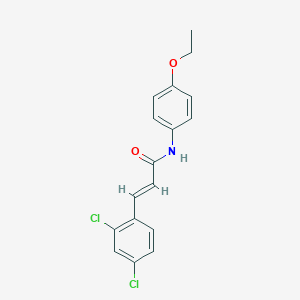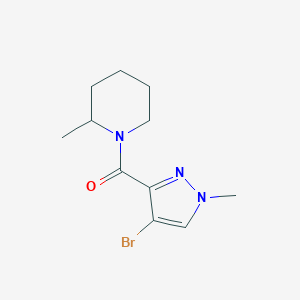![molecular formula C23H23F3N4O B333686 N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B333686.png)
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a bicyclic heptane ring, a pyrazolo[1,5-a]pyrimidine core, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the bicyclic heptane ring: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Construction of the pyrazolo[1,5-a]pyrimidine core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling of the bicyclic heptane and pyrazolo[1,5-a]pyrimidine units: This is typically achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the bicyclic heptane ring may contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its combination of a bicyclic heptane ring, a pyrazolo[1,5-a]pyrimidine core, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C23H23F3N4O |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
N-[1-(3-bicyclo[2.2.1]heptanyl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H23F3N4O/c1-13(17-10-14-7-8-16(17)9-14)28-22(31)18-12-27-30-20(23(24,25)26)11-19(29-21(18)30)15-5-3-2-4-6-15/h2-6,11-14,16-17H,7-10H2,1H3,(H,28,31) |
Clave InChI |
OELLNEOIZQVBDK-UHFFFAOYSA-N |
SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC=C5 |
SMILES canónico |
CC(C1CC2CCC1C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B333609.png)
![2-(5-Chloro-2-thienyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B333610.png)

![Methyl 6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333613.png)
![2-(5-Chloro-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B333614.png)


![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B333620.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333621.png)
![Ethyl 6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333624.png)
![5-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B333628.png)
![(5Z)-1-(3-chlorophenyl)-5-[[2-(2,5-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B333629.png)
